2-(1,2,3-thiadiazol-4-yl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Overview
Description
2-(1,2,3-thiadiazol-4-yl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science This compound is characterized by its unique structure, which includes both thiadiazole and quinazolinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3-thiadiazol-4-yl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves the cyclocondensation of 1,3,4-thiadiazol-2-amines with 2-halobenzoyl chlorides. This reaction is facilitated by the presence of electron-withdrawing substituents in the halobenzoyl chlorides, which enhance the reactivity of the starting materials . The reaction conditions often include the use of organic solvents such as ethanol or acetone, and the process is typically carried out at room temperature or under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3-thiadiazol-4-yl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new heterocyclic derivatives with modified functional groups .
Scientific Research Applications
2-(1,2,3-thiadiazol-4-yl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(1,2,3-thiadiazol-4-yl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites . This inhibition disrupts the normal function of these enzymes, leading to various biological effects. Additionally, the compound can interact with DNA and proteins, further contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
1,3,4-Thiadiazole Derivatives: These derivatives are known for their antimicrobial and anticancer properties.
Quinazolinone Derivatives: Compounds with quinazolinone moieties are widely studied for their therapeutic potential.
Uniqueness
2-(1,2,3-thiadiazol-4-yl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one stands out due to its dual thiadiazole and quinazolinone structure, which imparts a unique combination of chemical reactivity and biological activity. This dual functionality enhances its potential as a versatile scaffold for the development of new drugs and materials .
Properties
IUPAC Name |
2-(thiadiazol-4-yl)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5N5OS2/c17-10-6-3-1-2-4-7(6)12-11-16(10)14-9(19-11)8-5-18-15-13-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROICBLOPOFAWLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)C4=CSN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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